

An In-depth Technical Guide to 2-Dimethylamino-6-fluorobenzonitrile (C₉H₉FN₂)

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Compound of Interest

Compound Name: 2-Dimethylamino-6-fluorobenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Dimethylamino-6-fluorobenzonitrile**, a fluorinated aromatic compound with potential applications in medicinal chemistry and drug development. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and presents logical extrapolations based on closely related compounds. The guide covers chemical and physical properties, a proposed synthesis protocol, and potential applications, with a focus on its role as a synthetic intermediate. All quantitative data is presented in structured tables, and a plausible experimental workflow is visualized.

Introduction

2-Dimethylamino-6-fluorobenzonitrile (C₉H₉FN₂) is a substituted benzonitrile featuring both a dimethylamino group and a fluorine atom on the aromatic ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the introduction of fluorine, a common strategy in drug design to enhance metabolic stability and binding affinity. Its structural similarity to precursors of selective serotonin reuptake inhibitors (SSRIs) and other neuroactive compounds suggests its potential as a key intermediate in the development of new therapeutics.

Chemical and Physical Properties

Specific experimental data for the physical properties of **2-Dimethylamino-6-fluorobenzonitrile** are not readily available. The following table summarizes its basic molecular information and includes predicted and comparative data from related compounds.

Property	Value	Source/Notes
Molecular Formula	C ₉ H ₉ FN ₂	[1] [2]
Molecular Weight	164.18 g/mol	[2]
CAS Number	96994-73-9	[2]
IUPAC Name	2-(dimethylamino)-6-fluorobenzonitrile	[2]
Melting Point	Data not available	
Boiling Point	Data not available	For comparison, 2,6-difluorobenzonitrile has a boiling point of 197-198 °C.
Solubility	Data not available	Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for **2-Dimethylamino-6-fluorobenzonitrile** is not widely published. The following are expected spectral characteristics based on its structure and data from analogous compounds.

Technique	Expected Peaks/Signals
^1H NMR	Signals corresponding to the aromatic protons and the N-methyl protons.
^{13}C NMR	Resonances for the aromatic carbons, the nitrile carbon, and the N-methyl carbons.
IR Spectroscopy	Characteristic absorption bands for $\text{C}\equiv\text{N}$ (nitrile) stretching, C-F stretching, and C-N stretching. The nitrile stretch is typically observed around $2220\text{--}2260\text{ cm}^{-1}$.
Mass Spectrometry	A molecular ion peak (M^+) corresponding to its molecular weight. PubChem predicts a monoisotopic mass of 164.07498 Da . [1]

Synthesis

A detailed, experimentally verified protocol for the synthesis of **2-Dimethylamino-6-fluorobenzonitrile** is not available in the cited literature. However, a plausible synthetic route involves the nucleophilic aromatic substitution of a fluorine atom in 2,6-difluorobenzonitrile with dimethylamine. This is a common method for the preparation of N,N-dimethylanilines from corresponding fluoroarenes.

Proposed Experimental Protocol: Synthesis from 2,6-Difluorobenzonitrile

Reaction Scheme:

Materials:

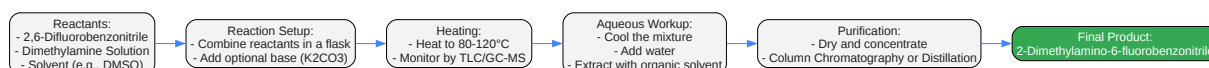
- 2,6-Difluorobenzonitrile
- Dimethylamine (e.g., 40% solution in water or as a gas)
- A suitable solvent (e.g., DMSO, DMF, or ethanol)
- A base (e.g., K_2CO_3 , optional, to neutralize the HF byproduct)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluorobenzonitrile in the chosen solvent.
- Add an excess of the dimethylamine solution. If using dimethylamine gas, it can be bubbled through the solution.
- If a base like potassium carbonate is used, add it to the reaction mixture.
- Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-120°C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- If an aqueous solution of dimethylamine was used, perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to yield pure **2-Dimethylamino-6-fluorobenzonitrile**.

Note: This is a generalized protocol and would require optimization of reaction conditions such as temperature, reaction time, and stoichiometry.

Synthesis Workflow Diagram



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Caption: Proposed workflow for the synthesis of **2-Dimethylamino-6-fluorobenzonitrile**.

Applications in Drug Discovery and Development

While specific biological activities of **2-Dimethylamino-6-fluorobenzonitrile** are not documented, its utility lies in its role as a synthetic intermediate.

- **Precursor for Fluorinated Pharmaceuticals:** The presence of the fluorine atom and the reactive nitrile and dimethylamino groups make it a suitable precursor for more complex molecules. It has been suggested as an important starting material for the synthesis of fluorinated drugs, particularly those targeting the central nervous system.
- **Intermediate for Bioactive Heterocycles:** The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further chemical modifications. The ortho-position of the amino and nitrile groups in the related compound, 2-amino-6-fluorobenzonitrile, is ideal for synthesizing quinazolines, which are known to have anticancer and antimalarial properties.^[3] This suggests that **2-Dimethylamino-6-fluorobenzonitrile** could be a precursor to a variety of substituted heterocyclic compounds with potential biological activity.
- **Synthesis of Aminoquinolines:** The related 2-amino-6-fluorobenzonitrile is also used to synthesize aminoquinoline derivatives, which can act as cholinesterase inhibitors for the treatment of Alzheimer's disease.^[3]

Potential Signaling Pathway Involvement (Hypothetical)

Given the interest in related compounds for neurological and anticancer applications, it is plausible that derivatives of **2-Dimethylamino-6-fluorobenzonitrile** could interact with various signaling pathways. However, without experimental data, any discussion of signaling pathway involvement is purely speculative. Research into the biological effects of this compound and its derivatives would be necessary to elucidate any such mechanisms.

Conclusion

2-Dimethylamino-6-fluorobenzonitrile is a chemical compound with significant potential as a building block in medicinal chemistry. Despite the current lack of comprehensive public data on its specific properties and biological activities, its structure suggests a valuable role in the synthesis of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its applications in drug discovery.

Safety Information

Safety data for **2-Dimethylamino-6-fluorobenzonitrile** is not readily available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related compounds like 2,6-difluorobenzonitrile, hazards include acute toxicity if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. Similar precautions should be taken with **2-Dimethylamino-6-fluorobenzonitrile**.

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References

- 1. PubChemLite - 96994-73-9 (C₉H₉FN₂) [pubchemlite.lcsb.uni.lu]
- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]
- 3. ossila.com [ossila.com]
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